BRD0209
Beschreibung
BRD0209 is a tricyclic pyrazolotetrahydroquinolinone compound identified as a potent, selective, and dual inhibitor of glycogen synthase kinase 3 alpha and beta (GSK3α/β). It exhibits reversible ATP-competitive inhibition with IC50 values of 19 nM (GSK3α) and 5 nM (GSK3β), along with a fast off-rate kinetics (Ki = 4.2 nM) . Structural studies reveal that BRD0209 binds to the ATP-binding domain of GSK3β, exploiting a unique Glu-to-Asp amino acid "switch" in the hinge region of GSK3 paralogues to achieve selectivity .
Eigenschaften
CAS-Nummer |
1597439-87-6 |
|---|---|
Molekularformel |
C22H25N3O |
Molekulargewicht |
347.46 |
IUPAC-Name |
(S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H25N3O/c1-21(2)11-15-17(16(26)12-21)22(3,14-7-5-4-6-8-14)18-19(13-9-10-13)24-25-20(18)23-15/h4-8,13H,9-12H2,1-3H3,(H2,23,24,25)/t22-/m1/s1 |
InChI-Schlüssel |
YKPIWOGXCSQLFH-JOCHJYFZSA-N |
SMILES |
O=C1C2=C(NC3=NNC(C4CC4)=C3[C@]2(C)C5=CC=CC=C5)CC(C)(C)C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BRD0209; BRD 0209; BRD-0209; |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons
The following table summarizes key pharmacological and structural differences between BRD0209 and functionally or structurally related GSK3 inhibitors:
| Compound | Target(s) | IC50 (nM) | Kinase Selectivity | Therapeutic Indications |
|---|---|---|---|---|
| BRD0209 | GSK3α/β | 19 (GSK3α), 5 (GSK3β) | High selectivity for GSK3α/β | Mood disorders, leukemia |
| ABC1183 | GSK3α/β, CDK9/cyclin T1 | 327 (GSK3α), 657 (GSK3β), 321 (CDK9) | Broad (dual GSK3 and CDK9 inhibition) | Inflammation, cancer |
| BRD1652 | GSK3α/β | Not fully reported | Similar to BRD0209 | Mood-related disorders (preclinical) |
| CHIR99021 | GSK3α/β | 10 (GSK3α), 6.7 (GSK3β) | Moderate selectivity | Diabetes, neurodegenerative diseases |
Key Findings :
- BRD0209 vs. ABC1183 : While BRD0209 is highly selective for GSK3α/β, ABC1183 exhibits dual inhibition of GSK3 and CDK9, reducing its specificity for mood disorder applications . ABC1183’s higher IC50 values for GSK3α/β (327–657 nM) suggest lower potency compared to BRD0209 .
- BRD0209 vs. BRD1652: Both compounds share a tricyclic pyrazolotetrahydroquinolinone scaffold and GSK3 selectivity. However, BRD1652 lacks comprehensive potency data, limiting direct clinical comparisons .
- BRD0209 vs. CHIR99021: CHIR99021 has comparable GSK3β inhibition (IC50 = 6.7 nM) but lower selectivity across the kinome, increasing off-target risks .
Mechanistic and Binding Differences
- Structural Basis: BRD0209’s tricyclic core forms hydrogen bonds with the Asp200 residue in GSK3β’s hinge region, a critical interaction absent in GSK3α (which has Glu196). This single amino acid difference underpins its paralogue selectivity .
- ATP-Competitive Kinetics : Unlike CHIR99021, which shows slow dissociation rates, BRD0209’s fast off-rate kinetics (Ki = 4.2 nM) may reduce long-term toxicity risks .
Therapeutic Implications
- Mood Disorders : BRD0209’s selectivity and reversible inhibition make it superior to pan-kinase inhibitors like ABC1183, which may disrupt CDK9-dependent pathways (e.g., transcription regulation) .
- Leukemia: BRD0209’s efficacy in acute myeloid leukemia (AML) models contrasts with Brontictuzumab (a Notch1 inhibitor), which targets a different signaling axis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
